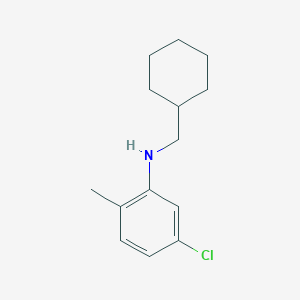
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline
Vue d'ensemble
Description
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline (N-CMCMA) is an organic compound with a wide range of applications in scientific research and industrial processes. It is a colorless, odorless, and volatile liquid with a boiling point of 134-135°C and a melting point of -112°C. N-CMCMA is a chlorinated derivative of aniline, an aromatic amine derived from the aromatic hydrocarbon benzene. It is used in a variety of research applications including synthesis, spectroscopy, and chromatography.
Applications De Recherche Scientifique
1. Vibrational Spectra Studies
A study conducted by Karabacak, Karagöz, and Kurt (2008) explored the vibrational spectra of 2-chloro-5-methylaniline, which is structurally similar to 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. They used FT-IR and FT-Raman spectra along with Hartree-Fock and density functional method (B3LYP) for analysis. This research contributes to understanding the molecular vibrations and structural data of related compounds (Karabacak, Karagöz, & Kurt, 2008).
2. Synthesis and Characterization
McLaughlin et al. (2016) described the synthesis and characterization of a compound containing a cyclohexylmethyl group, similar to 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. The study emphasized the importance of accurate identification in research chemicals, which is crucial for compounds like 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline (McLaughlin et al., 2016).
3. Carcinogenic Potential Investigation
Hill, Shih, and Struck (1979) investigated 4-chloro-2-methylaniline, which shares a similar chloro-methylaniline structure with 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. Their research focused on the carcinogen's binding and metabolism, highlighting the biochemical implications and potential health risks of related compounds (Hill, Shih, & Struck, 1979).
4. Chemical Reaction Studies
Loeppky and Elomari (2000) researched N-cyclopropyl-N-alkylanilines, which includes compounds structurally related to 5-Chloro-N-(cyclohexylmethyl)-2-methylaniline. Their study on the reaction with nitrous acid contributed to understanding the behavior of similar compounds in chemical reactions (Loeppky & Elomari, 2000).
Propriétés
IUPAC Name |
5-chloro-N-(cyclohexylmethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEZLKCXRCOKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(cyclohexylmethyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
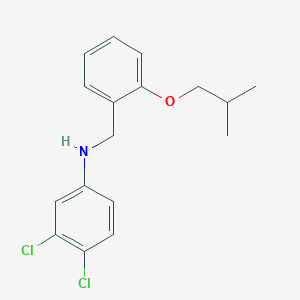
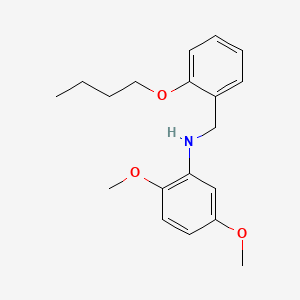
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)
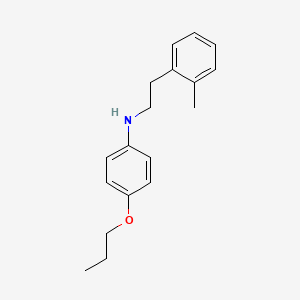

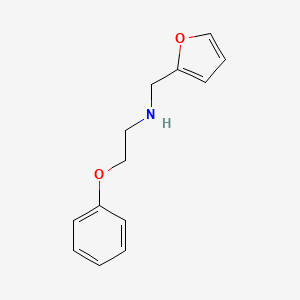
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)
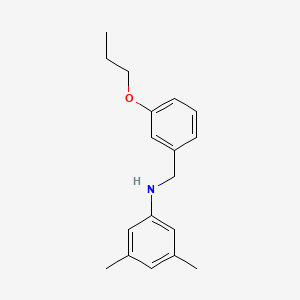
![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)
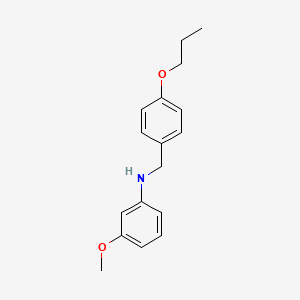
![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)